molecular formula C12H11N3S B12882813 5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 111493-53-9

5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12882813
CAS No.: 111493-53-9
M. Wt: 229.30 g/mol
InChI Key: PKGKUGJLPGNQLS-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a benzylsulfanyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The carbonitrile group at the 4-position enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

111493-53-9

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

5-benzylsulfanyl-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H11N3S/c1-15-12(11(7-13)8-14-15)16-9-10-5-3-2-4-6-10/h2-6,8H,9H2,1H3

InChI Key

PKGKUGJLPGNQLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core with Cyano Group

  • Starting Materials: Hydrazine derivatives (e.g., methylhydrazine) and (ethoxymethylene)malononitrile or β-ketonitrile precursors.

  • Reaction Conditions: The hydrazine is reacted with (ethoxymethylene)malononitrile in ethanol or ethanol-water mixtures under reflux or mild heating (50–80 °C) for 2–4 hours under nitrogen atmosphere to promote cyclization and formation of the 1-methyl-1H-pyrazole-4-carbonitrile core.

  • Outcome: This step yields 1-methyl-1H-pyrazole-4-carbonitrile with high regioselectivity and good yields (typically 60–85%).

Introduction of the Benzylsulfanyl Group at the 5-Position

  • Approach: The 5-position of the pyrazole ring is functionalized by nucleophilic substitution using benzylthiol or benzylsulfanyl reagents.

  • Typical Procedure: The pyrazole intermediate bearing a suitable leaving group (e.g., halogen or sulfonate) at C5 is reacted with benzylthiol in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to 80 °C.

  • Reaction Monitoring: The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC), ensuring complete conversion.

  • Purification: The product is isolated by extraction, followed by recrystallization or chromatographic purification to achieve high purity (>99%).

Methylation at N1 Position (if not introduced earlier)

  • Method: Alkylation of the pyrazole nitrogen can be performed using methyl iodide or methyl sulfate under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents.

  • Conditions: Reaction temperatures are maintained between 0 °C and room temperature to avoid side reactions.

  • Yield and Purity: This step typically proceeds with high selectivity and yields above 80%.

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Pyrazole core formation Methylhydrazine + (ethoxymethylene)malononitrile Ethanol Reflux (78) 2–4 60–85 Nitrogen atmosphere, reflux
Benzylsulfanyl substitution Pyrazole-5-halide + Benzylthiol + K2CO3 DMF or THF 25–80 3–6 70–90 Base-promoted nucleophilic substitution
N1-Methylation (if needed) Pyrazole + Methyl iodide + Base DMF or Acetonitrile 0–25 1–3 80–95 Controlled temperature, inert atmosphere
  • The use of mild bases such as potassium carbonate ensures selective substitution at the 5-position without affecting the cyano group or the pyrazole ring integrity.

  • Solvent choice is critical; polar aprotic solvents like DMF facilitate nucleophilic substitution reactions by stabilizing the transition state and solubilizing reactants.

  • Temperature control during methylation and substitution steps prevents side reactions such as over-alkylation or decomposition.

  • Purification by recrystallization from mixed solvents (e.g., toluene and petroleum ether) yields high-purity products suitable for further applications.

  • Reaction monitoring by TLC, GC, and NMR spectroscopy is essential to optimize reaction times and maximize yields.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile with structurally related pyrazole-4-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Notable Features
5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile Benzylsulfanyl (5), Methyl (1) Sulfur ether, Carbonitrile High lipophilicity, moderate steric bulk
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 3-Chlorophenylsulfanyl (5), Phenyl (3) Chlorine, Sulfur ether Enhanced electronic effects (Cl), increased steric hindrance
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Tetrazolylthio-acetyl (1), Amino (5) Tetrazole, Acetyl thioether Polarizable tetrazole ring, potential for hydrogen bonding
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Oxadiazolylthio-acetyl (1), Amino (5) Oxadiazole, Acetyl thioether Rigid heterocycle, π-π stacking capability
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Fluoro (5), 4-Fluorophenyl (1) Fluorine High electronegativity, improved metabolic stability

Key Observations

Substituent Effects on Reactivity and Bioactivity: The benzylsulfanyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability compared to polar groups like tetrazolylthio-acetyl . Chlorine in 5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile introduces steric and electronic effects that could improve binding affinity in hydrophobic enzyme pockets .

Synthetic Yields and Methodologies :

  • Compounds with acetylated thioether linkages (e.g., ) report moderate yields (55–60%), suggesting challenges in coupling reactions. The target compound’s direct benzylsulfanyl substitution might require optimized thiophilic catalysts or protecting-group strategies.

Physicochemical Properties :

  • Melting Points : Derivatives with rigid substituents (e.g., oxadiazole in , mp 196.6°C) exhibit higher melting points than those with flexible chains (e.g., tetrazolylthio-acetyl in , mp 146.3°C). The target compound’s benzyl group may result in intermediate melting behavior.
  • Spectral Data : The benzylsulfanyl group’s protons would resonate distinctively in NMR (e.g., aromatic protons at δ ~7.3 ppm, SCH2 at δ ~4.8 ppm), differing from acetyl-thioether signals (δ ~4.85 ppm in ).

Biological and Industrial Applications: 5-Fluoro analogs are prioritized in drug design for their metabolic stability, whereas benzylsulfanyl derivatives may excel in agrochemicals due to sulfur’s pesticidal properties.

Table 2: Comparative Data on Key Properties

Property Target Compound 3-Chlorophenyl Analog Tetrazolylthio-acetyl Derivative
Molecular Weight ~259.3 (estimated) 343.8 330.0
LogP (Predicted) ~3.2 ~3.8 ~1.9
Synthetic Yield Not reported Not reported 59.95%
Key Application Pharmaceutical intermediate Kinase inhibitor candidate Antimicrobial agent

Biological Activity

5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • IUPAC Name : 5-benzylsulfanyl-1-methylpyrazole-4-carbonitrile
  • Molecular Formula : C12H11N3S
  • Molecular Weight : 229.30 g/mol
  • CAS Number : 111493-53-9
PropertyValue
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
IUPAC Name5-benzylsulfanyl-1-methylpyrazole-4-carbonitrile
CAS No.111493-53-9

Synthesis

The synthesis of 5-(benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of benzylthio derivatives with methyl iodide in the presence of a base like potassium carbonate, using aprotic solvents such as dimethylformamide (DMF) under elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to 5-(benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting that the benzylthio group may enhance membrane permeability, leading to increased susceptibility of bacteria to the compound .

Anticancer Activity

Preliminary studies have demonstrated that this pyrazole derivative may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The exact pathways remain under investigation, but it is hypothesized that the compound interacts with key cellular targets involved in growth regulation .

The precise mechanism of action for 5-(benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within cells, potentially inhibiting critical metabolic pathways or signaling cascades associated with disease progression .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, 5-(benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as an antimicrobial agent .

Anticancer Activity Assessment

A recent in vitro study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 45 µM after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto nitriles or esters. For example, pyrazole precursors (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) can be functionalized via nucleophilic substitution or thiolation. Benzylsulfanyl groups are introduced using benzyl mercaptan under basic conditions (e.g., KOH/EtOH) . Optimization includes temperature control (80–100°C), solvent selection (DMF or THF for solubility), and catalyst use (e.g., CuI for thiolation efficiency). Purity is confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing 5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., benzylsulfanyl at C5, methyl at N1). Aromatic protons appear at δ 7.2–7.5 ppm, while the nitrile group is observed near δ 110–120 ppm in 13C^{13}C NMR .
  • IR : Stretching vibrations for C≡N (~2220 cm1^{-1}) and C-S (~680 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves bond angles and crystal packing, as demonstrated for related pyrazole derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (Td_d) are measured (e.g., >200°C for similar pyrazoles) .
  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and monitor via UV-Vis or LC-MS. Nitriles are stable in neutral pH but hydrolyze to amides in acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of 5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 or ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are used .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. The benzylsulfanyl group shows hydrophobic binding in silico .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Methodological Answer :

  • Dose-response assays : Use IC50_{50} values to quantify potency. For example, discrepancies in anticonvulsant activity may arise from assay sensitivity (e.g., MES vs. PTZ models) .
  • Metabolite profiling : LC-MS identifies active metabolites. The nitrile group may convert to a carboxylic acid in vivo, altering activity .

Q. What strategies improve regioselectivity in synthesizing pyrazole derivatives with multiple substituents?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control substitution patterns .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 minutes vs. 24 hours) and side products .

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